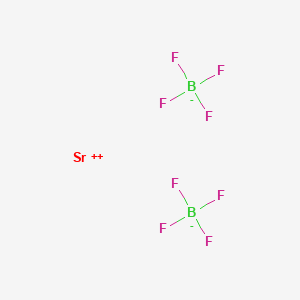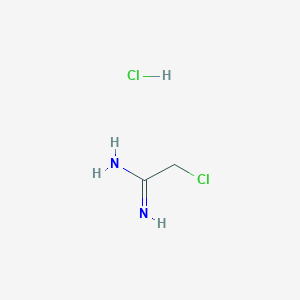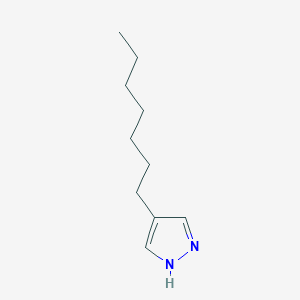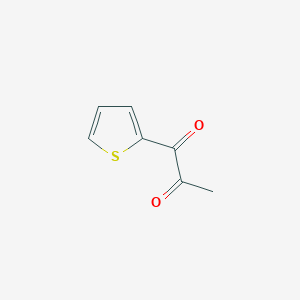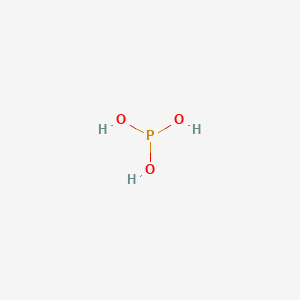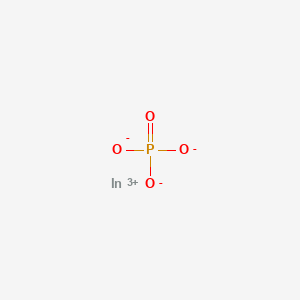
Indium(Iii) Phosphate
Overview
Description
Indium(III) Phosphate, also known as indium phosphate, is a chemical compound composed of indium and phosphate ions. It is represented by the chemical formula InPO₄. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is typically found in the form of a white powder and is insoluble in water.
Mechanism of Action
Target of Action
Indium(III) complexes, including Indium(III) Phosphate, are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses . They have shown antibacterial activity against both Gram-negative and Gram-positive bacteria , indicating that their primary targets are microbial cells.
Mode of Action
The specific mechanism of action of Indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted . The formation of the indium complexes is achieved by reacting indium salt with the dithiocarbamate ligands . This interaction with its targets leads to changes that result in the antimicrobial activity of the compound.
Biochemical Pathways
Indium(III) complexes affect various biochemical pathways. For instance, they have shown promising applications in photovoltaics, specifically in the field of organic photovoltaic (OPV) devices . OPVs utilize organic materials to convert sunlight into electricity . As donor materials, Indium(III) complexes can serve as donor materials in OPVs .
Pharmacokinetics
The most medically useful radioisotope of indium is indium-111, although both Indium-114m and Indium-113m have been used for medical applications in the past . Indium-111 has a half-life of 67.3 h, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles . This property impacts the bioavailability of the compound in the body.
Result of Action
The result of the action of this compound can be related to the incorporation of smaller In instead of Ag within the Ag3PO4 structure . This leads to changes at the molecular and cellular level, which are responsible for the observed effects of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low melting point of about 156.6 °C makes it malleable within a wide temperature range , which in turn makes it ideal for applications involving soldering and as a component to produce fusible alloys . Its ability to behave like a Lewis acid makes the possibility for participation in various catalytic processes of different organic processes possible .
Biochemical Analysis
Biochemical Properties
Indium(III) complexes, which may include Indium(III) Phosphate, are known to interact with a variety of biomolecules . These complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their synthesis . Specific interactions between this compound and enzymes or proteins have not been extensively documented in the literature.
Cellular Effects
Indium(III) complexes have shown cytotoxic activity against human cancer cell lines .
Molecular Mechanism
Indium(III) complexes are known to emit Auger electrons, which could contribute to their biological and medical applications . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound have not been extensively studied.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Indium(III)-doped Ag3PO4 catalysts have shown high recycling stability, retaining their degradation capacity above 99% after five cycles . This suggests that this compound may also exhibit stability over time in certain conditions.
Metabolic Pathways
Indium(III) complexes are known to be involved in a wide range of biological and medical applications, suggesting they may interact with various metabolic pathways
Transport and Distribution
Cells obtain phosphorus in the form of inorganic phosphate from the extracellular environment through secondary-active transport
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) Phosphate can be synthesized through several methods. One common method involves the reaction of indium nitrate with phosphoric acid. The reaction is typically carried out in an aqueous solution, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting indium metal with phosphoric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the indium metal to this compound. The product is then purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: Indium(III) Phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and phosphorus pentoxide.
Reduction: It can be reduced to indium metal and phosphine gas under specific conditions.
Substitution: this compound can participate in substitution reactions with other metal phosphates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.
Substitution: Reactions are typically carried out in aqueous solutions with other metal salts.
Major Products:
Oxidation: Indium oxide and phosphorus pentoxide.
Reduction: Indium metal and phosphine gas.
Substitution: Various metal phosphates depending on the reacting metal.
Scientific Research Applications
Indium(III) Phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other indium compounds.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is explored for its potential use in radiopharmaceuticals for imaging and treatment of certain diseases.
Industry: this compound is used in the production of semiconductors, optoelectronic devices, and as a component in certain types of glass and ceramics.
Comparison with Similar Compounds
Indium(III) Oxide (In₂O₃): Used in transparent conductive coatings and as a semiconductor material.
Indium(III) Sulfide (In₂S₃): Used in photovoltaic cells and as a pigment.
Indium(III) Arsenide (InAs): Used in high-speed and high-frequency electronics.
Uniqueness of Indium(III) Phosphate: this compound is unique due to its specific chemical properties, such as its insolubility in water and its ability to participate in a variety of chemical reactions. Its applications in catalysis, biological studies, and semiconductor production highlight its versatility compared to other indium compounds.
Properties
IUPAC Name |
indium(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXZVRRCKFUQKG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InPO4, InO4P | |
| Record name | indium(III) orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431179 | |
| Record name | Indium(Iii) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14693-82-4 | |
| Record name | Indium(Iii) Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common structural features observed in Indium(III) phosphates?
A1: Indium(III) phosphates often exhibit frameworks constructed from InO6 octahedra and PO4 tetrahedra. These fundamental building blocks can connect in various ways, leading to diverse architectures. For example, CaIn2(PO4)2(HPO4) features a three-dimensional framework with In2O10 units (dimers of edge-sharing InO6 octahedra) linked by PO4 and HPO4 groups [, ]. In contrast, RbIn(OH)PO4 displays spirals of corner-sharing InO6 octahedra extending along the c-axis, bridged by hydroxyl groups [, ].
Q2: How does the choice of alkali metal cation influence the structure of Indium(III) phosphates?
A2: The size of the alkali metal cation plays a significant role in determining the overall structure. Comparing CsIn[PO3(OH)]2 [] and Na2In2[PO4]4·H2O (with similar stoichiometry) reveals that the larger Cs+ cation favors the formation of 12-membered ring channels within the framework. In contrast, the smaller Na+ cation likely induces a different structural arrangement. This highlights the impact of cation size on the self-assembly process and resulting framework architecture.
Q3: What synthetic methods are commonly employed to prepare Indium(III) phosphates?
A3: Hydrothermal synthesis is a prevalent method for preparing Indium(III) phosphates. This technique utilizes high temperatures and pressures in an aqueous environment to promote the reaction between precursors. For instance, CaIn2(PO4)2(HPO4) was synthesized by reacting CaO and InCl3 with an excess of H3PO4 and H2O under hydrothermal conditions [, ]. Similarly, RbIn(OH)PO4 was obtained using a high temperature, high pressure hydrothermal approach [].
Q4: Can you describe an example where an Indium(III) phosphate exhibits interesting optical properties?
A4: Powdered samples of RbIn(OH)PO4 have demonstrated the ability to generate second harmonics, confirming the absence of a center of symmetry within its crystal structure []. This property suggests potential applications in nonlinear optics, where materials can manipulate light frequencies for various technological purposes.
Q5: What analytical techniques are crucial for characterizing Indium(III) phosphates?
A5: Single-crystal X-ray diffraction is essential for determining the precise atomic arrangement and bonding patterns within these materials [, , , ]. Infrared spectroscopy helps identify the presence of specific functional groups, such as phosphate groups and hydroxyl groups, providing insights into the compound's composition []. Thermogravimetric analysis can further elucidate the thermal stability and decomposition behavior of these phosphates [].
Q6: Are there any catalytic applications reported for Indium(III) phosphates?
A6: While the provided research focuses primarily on synthesis and structural characterization, a separate study highlights the catalytic activity of a chiral cationic Indium(III)/phosphate complex []. This complex efficiently catalyzes regio- and enantioselective [4+2] annulation reactions between β,γ-unsaturated α-keto esters and non-activated allenes. This example demonstrates the potential for utilizing Indium(III) in catalytic systems, although further research is necessary to explore the catalytic capabilities of Indium(III) phosphates specifically.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


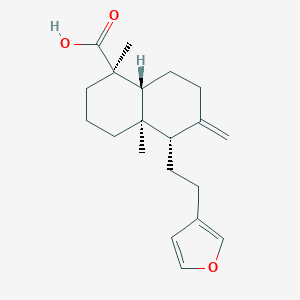
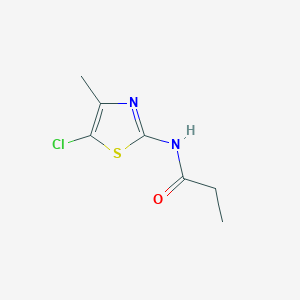
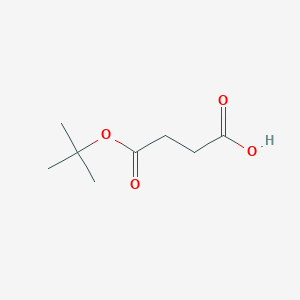
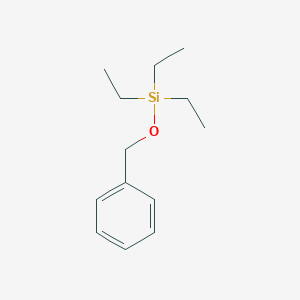
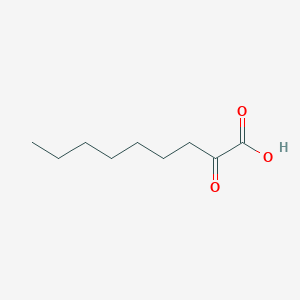

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
